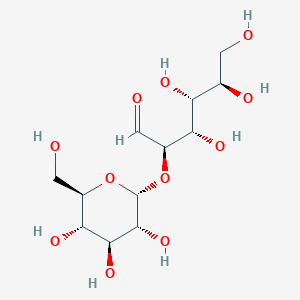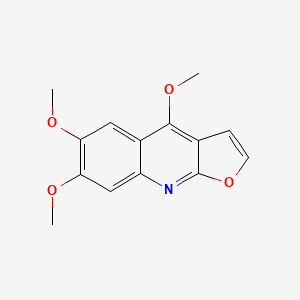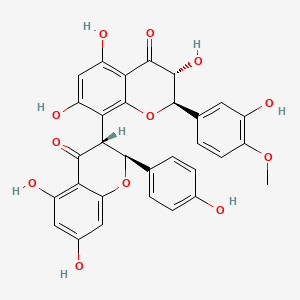
L-655,240
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de L-655,240 implique plusieurs étapes, commençant par la préparation de la partie indole. La voie de synthèse comprend généralement :
Formation du noyau indole : Ceci est réalisé par une synthèse d'indole de Fischer, où un dérivé de phénylhydrazine réagit avec une cétone ou un aldéhyde.
Introduction de substituants : Les groupes 4-chlorobenzyl, 5-fluoro et 3-méthyle sont introduits par diverses réactions de substitution.
Formation de la chaîne latérale acide propanoïque : Ceci implique l'alkylation du noyau indole avec un halogénure d'alkyle approprié, suivie d'une oxydation pour former le groupe acide carboxylique.
Analyse Des Réactions Chimiques
L-655,240 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau indole ou la chaîne latérale acide propanoïque.
Substitution : Les cycles aromatiques de this compound peuvent subir des réactions de substitution électrophile ou nucléophile.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium, et divers électrophiles ou nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les mécanismes de l'antagonisme de la thromboxane et des endoperoxydes de prostaglandine.
Biologie : Les chercheurs utilisent this compound pour étudier ses effets sur l'agrégation plaquettaire et la contraction des muscles lisses.
5. Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement les récepteurs de la thromboxane et des endoperoxydes de prostaglandine. Cela conduit à l'inhibition de l'agrégation plaquettaire et de la contraction des muscles lisses. Le composé augmente le renouvellement des phosphoinositides et élève les niveaux de calcium intracellulaire, qui sont essentiels à ses activités biologiques .
Applications De Recherche Scientifique
L-655,240 has several scientific research applications:
Chemistry: It is used to study the mechanisms of thromboxane and prostaglandin endoperoxide antagonism.
Biology: Researchers use this compound to investigate its effects on platelet aggregation and smooth muscle contraction.
Mécanisme D'action
L-655,240 exerts its effects by selectively antagonizing thromboxane and prostaglandin endoperoxide receptors. This leads to the inhibition of platelet aggregation and smooth muscle contraction. The compound increases phosphoinositide turnover and elevates intracellular calcium levels, which are crucial for its biological activities .
Comparaison Avec Des Composés Similaires
L-655,240 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste de la thromboxane et des endoperoxydes de prostaglandine. Des composés similaires comprennent :
SQ 29,548 : Un autre antagoniste du récepteur de la thromboxane avec des activités biologiques similaires.
GR 32191 : Un puissant antagoniste du récepteur de la thromboxane utilisé dans des applications de recherche similaires.
This compound se distingue par sa structure moléculaire spécifique, qui confère ses propriétés de liaison uniques et ses effets biologiques.
Propriétés
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPYLHLUHJOPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908272 | |
| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103253-15-2 | |
| Record name | L 655240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-655,240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B1673739.png)












